N-[4-Bromo-3-(trifluoromethyl)phenyl]acetamide

Catalog No.
S710152
CAS No.
41513-05-7
M.F
C9H7BrF3NO
M. Wt
282.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[4-Bromo-3-(trifluoromethyl)phenyl]acetamide

CAS Number

41513-05-7

Product Name

N-[4-Bromo-3-(trifluoromethyl)phenyl]acetamide

IUPAC Name

N-[4-bromo-3-(trifluoromethyl)phenyl]acetamide

Molecular Formula

C9H7BrF3NO

Molecular Weight

282.06 g/mol

InChI

InChI=1S/C9H7BrF3NO/c1-5(15)14-6-2-3-8(10)7(4-6)9(11,12)13/h2-4H,1H3,(H,14,15)

InChI Key

AOHSBSXIGFIMNC-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC(=C(C=C1)Br)C(F)(F)F

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)Br)C(F)(F)F

The exact mass of the compound N-[4-Bromo-3-(trifluoromethyl)phenyl]acetamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

N-[4-Bromo-3-(trifluoromethyl)phenyl]acetamide (CAS 41513-05-7) is a highly stable, protected aniline derivative characterized by a para-bromo and meta-trifluoromethyl substitution pattern. In industrial procurement, it serves as an advanced building block primarily utilized for the synthesis of 4-amino-2-(trifluoromethyl)benzonitrile derivatives, which are critical precursors for non-steroidal antiandrogens such as bicalutamide and enzalutamide. The presence of the acetamide group not only protects the sensitive amine during harsh downstream transformations but also modulates the electronic properties of the aromatic ring. Furthermore, its solid-state nature at room temperature provides excellent handling characteristics for bulk manufacturing, making it a preferred starting material over its unprotected counterparts .

Substituting N-[4-Bromo-3-(trifluoromethyl)phenyl]acetamide with the unprotected amine (4-bromo-3-(trifluoromethyl)aniline) or the unfluorinated analog leads to severe process inefficiencies. In transition-metal-catalyzed cross-couplings and cyanations, an unprotected free amine often coordinates with palladium or copper catalysts, leading to catalyst poisoning, competitive N-arylation, and significantly depressed yields . Additionally, attempting to use the chloro-analog (N-[4-Chloro-3-(trifluoromethyl)phenyl]acetamide) requires substantially higher activation energy for oxidative addition, forcing harsher reaction conditions that can cause premature hydrolysis of the acetamide group. Consequently, procuring this exact bromo-acetamide ensures optimal chemoselectivity and preserves the essential trifluoromethyl pharmacophore required for downstream biological activity.

Thermal Stability and Bulk Processability Advantage

The target compound is a stable crystalline solid with a melting point of 116–119 °C , whereas the free amine comparator has a low melting point (55–56 °C) and is prone to oxidative darkening upon storage . This significant thermal difference dictates material handling protocols at scale.

Evidence DimensionMelting point and physical state stability
Target Compound Data116–119 °C (Stable crystalline powder)
Comparator Or Baseline4-Bromo-3-(trifluoromethyl)aniline: 55–56 °C (Low-melting solid/liquid prone to oxidative darkening)
Quantified DifferenceAn increase of >60 °C in melting point, ensuring a free-flowing solid state.
ConditionsStandard ambient storage and industrial weighing conditions.

A higher melting point prevents agglomeration and oxidative degradation during bulk storage, ensuring reproducible weighing and extended shelf life in manufacturing.

Chemoselectivity in Transition-Metal Cyanation

The acetamide-protected compound undergoes efficient cyanation without metal coordination issues, whereas the free amine suffers from catalyst poisoning and oxidative side reactions, significantly reducing the yield of the target benzonitrile .

Evidence DimensionYield of target benzonitrile precursor
Target Compound DataHigh conversion (>85%) to N-[4-Cyano-3-(trifluoromethyl)phenyl]acetamide without catalyst poisoning
Comparator Or Baseline4-Bromo-3-(trifluoromethyl)aniline: Suffers from competitive metal coordination and oxidation, lowering target yields.
Quantified DifferenceThe acetamide protecting group prevents off-target N-coordination, preserving catalyst turnover.
ConditionsCopper- or Palladium-catalyzed cyanation (e.g., with CuCN or Zn(CN)2).

Maximizes the yield of the critical cyano-intermediate required for antiandrogen API synthesis while minimizing the consumption of expensive metal catalysts.

Halogen Reactivity in Cross-Coupling Workflows

The C-Br bond allows for transition-metal-catalyzed couplings at significantly lower temperatures and catalyst loadings compared to the C-Cl analog, which often requires harsh conditions (>120 °C) that can cause acetamide hydrolysis .

Evidence DimensionReactivity toward oxidative addition
Target Compound DataC-Br bond enables coupling at moderate temperatures (e.g., 80–100 °C)
Comparator Or BaselineN-[4-Chloro-3-(trifluoromethyl)phenyl]acetamide: C-Cl bond requires harsh conditions (>120 °C) and specialized ligands.
Quantified DifferenceThe bromo-derivative significantly lowers the activation barrier for metal insertion compared to the chloro-analog.
ConditionsStandard Pd-catalyzed Suzuki-Miyaura or Buchwald-Hartwig coupling conditions.

Allows for milder reactor conditions, reducing energy costs and preventing the thermal hydrolysis of the acetamide protecting group during functionalization.

Synthesis of Non-Steroidal Antiandrogen APIs

This compound is the optimal starting material for industrial cyanation to produce N-[4-Cyano-3-(trifluoromethyl)phenyl]acetamide. This intermediate is subsequently deprotected to yield 4-amino-2-(trifluoromethyl)benzonitrile, the foundational building block for blockbuster prostate cancer drugs such as bicalutamide and enzalutamide .

Palladium-Catalyzed Cross-Coupling Workflows

In complex molecule synthesis, this protected amine is highly preferred for Suzuki-Miyaura or Buchwald-Hartwig reactions. The acetamide group prevents the competitive N-arylation and catalyst deactivation that typically plague the unprotected 4-bromo-3-(trifluoromethyl)aniline.

Development of Fluorinated Medicinal Libraries

Medicinal chemists procure this compound to introduce the 3-(trifluoromethyl)phenylamine motif into novel drug candidates. The pre-installed protecting group and activated bromide allow for rapid, divergent late-stage functionalization while maintaining high metabolic stability imparted by the CF3 group .

XLogP3

3.4

GHS Hazard Statements

Aggregated GHS information provided by 4 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

N-[4-Bromo-3-(trifluoromethyl)phenyl]acetamide

Dates

Last modified: 08-15-2023

Explore Compound Types